c-Di-AMP sodium salt
Description
Definition and Chemical Classification of c-di-AMP
Cyclic di-adenosine monophosphate, commonly designated as cyclic di-AMP, constitutes a cyclic purine dinucleotide formed through the cyclic 3',5'-dimerization of adenosine monophosphate molecules. The compound belongs to the class of organophosphate oxoanions, with the deprotonated form representing the major species present at physiological pH conditions of 7.3. Structurally, cyclic di-AMP contains two adenosine residues connected through phosphodiester bonds, creating a cyclic conformation that enables specific protein-ligand interactions essential for signal transduction mechanisms.
The chemical classification of cyclic di-AMP places it within the broader category of nucleotide second messengers, alongside other ubiquitous signaling molecules including cyclic adenosine monophosphate, cyclic guanosine monophosphate, guanosine pentaphosphate, and cyclic di-guanosine monophosphate. This classification reflects the fundamental role these molecules play in cellular communication systems across diverse biological organisms. The sodium salt form of cyclic di-AMP represents the most commonly utilized preparation for research applications, providing enhanced stability and solubility characteristics that facilitate experimental manipulation and storage.
Table 1: Chemical Properties of Cyclic di-AMP Sodium Salt
The molecular structure of cyclic di-AMP demonstrates remarkable conservation across different organisms, suggesting fundamental evolutionary constraints that have preserved its three-dimensional conformation and functional properties. The cyclic phosphodiester backbone provides the structural rigidity necessary for specific receptor recognition, while the adenine bases contribute to the binding specificity that distinguishes cyclic di-AMP from other cyclic nucleotides. This structural arrangement enables the molecule to function as an allosteric effector, modulating protein conformations and enzymatic activities through direct binding interactions.
Historical Discovery and Characterization
The historical development of cyclic di-AMP research represents a fascinating example of serendipitous scientific discovery leading to fundamental insights into bacterial signaling mechanisms. The initial synthesis of cyclic di-AMP occurred in 1985, when researchers produced the compound as a potential inhibitor of RNA polymerase activity. Five years following this initial synthesis, scientists tested the molecule for its potential to replace the structurally related cyclic di-guanosine monophosphate as an activator of bacterial cellulose synthase, though these early investigations did not reveal its natural biological significance.
The pivotal discovery of cyclic di-AMP as a naturally occurring biological molecule occurred much later, in 2008, during structural and functional characterization studies of the DNA integrity scanning protein DisA from Thermotoga maritima. This serendipitous finding emerged when researchers were investigating the crystal structure of DisA homologs from Thermotoga maritima and Bacillus subtilis, leading to the identification of cyclic di-AMP as an endogenous bacterial second messenger. The DNA integrity scanning protein DisA had previously been characterized as a nonspecific DNA-binding protein responsible for detecting chromosomal damage in Bacillus subtilis, but its role in cyclic di-AMP synthesis was entirely unexpected.
Table 2: Historical Timeline of Cyclic di-AMP Discovery
Following the initial discovery in Thermotoga maritima, subsequent research rapidly expanded the understanding of cyclic di-AMP distribution and function across diverse bacterial species. The observation that overproduction of the multidrug resistance transporter MdrM in Listeria monocytogenes correlated with increased activation of mammalian innate immune responses led to the identification of cyclic di-AMP in this pathogenic organism. This discovery proved particularly significant because researchers demonstrated that the single cyclic di-AMP synthesizing enzyme CdaA in Listeria monocytogenes is essential for bacterial growth under standard cultivation conditions.
The characterization of diadenylate cyclase enzymes responsible for cyclic di-AMP synthesis represented another crucial breakthrough in understanding this signaling system. Research groups demonstrated that the DisA protein possesses two interdependent activities: functioning as a diadenylate cyclase that synthesizes cyclic di-AMP, and binding DNA through its RuvA-like C-terminal DNA binding domain to scan DNA integrity. Upon detection of branched DNA molecules such as Holliday junctions, the DisA catalytic activity becomes inhibited, resulting in reduced cyclic di-AMP concentrations that delay sporulation processes.
Phylogenetic Distribution in Bacteria and Archaea
The phylogenetic distribution of cyclic di-AMP synthesis capabilities reveals a remarkably broad evolutionary presence across diverse bacterial and archaeal lineages, indicating the fundamental importance of this signaling system in microbial physiology. Comprehensive surveys have identified cyclic di-AMP production in many Gram-positive bacteria, selected Gram-negative species, and archaea belonging to the phylum Euryarchaeota. This distribution pattern suggests that cyclic di-AMP signaling systems have either been conserved across ancient evolutionary divergences or have undergone multiple independent evolutionary origins in different microbial lineages.
Among Gram-positive bacteria, cyclic di-AMP synthesis has been extensively documented across multiple taxonomic families, including both pathogenic and non-pathogenic species. Research has confirmed cyclic di-AMP production in Bacillus subtilis, Listeria monocytogenes, Lactococcus lactis, Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pneumoniae. The presence of cyclic di-AMP in these diverse Gram-positive lineages suggests that this signaling system plays fundamental roles in bacterial physiology that transcend specific ecological niches or pathogenic strategies. Additionally, the identification of cyclic di-AMP in Mycoplasma pneumoniae, a bacterium notable for its minimal genome, indicates that this signaling system represents an essential rather than accessory cellular function.
Table 3: Phylogenetic Distribution of Cyclic di-AMP Synthesis
The identification of cyclic di-AMP synthesis in Gram-negative bacteria represents a more limited but nonetheless significant evolutionary distribution. Chlamydia trachomatis, an obligate intracellular pathogen, produces cyclic di-AMP despite its highly reduced genome, suggesting essential functions for this signaling molecule even in organisms with streamlined cellular machinery. The presence of cyclic di-AMP synthesis capabilities in Thermotoga maritima, a hyperthermophilic bacterium, demonstrates that this signaling system can function across extreme environmental conditions, supporting its fundamental importance in bacterial physiology.
Archaeal production of cyclic di-AMP, while less extensively studied compared to bacterial systems, has been documented in members of the phylum Euryarchaeota. The presence of cyclic di-AMP synthesis in archaea is particularly significant from an evolutionary perspective, as it suggests either ancient conservation of this signaling system predating the bacterial-archaeal divergence or convergent evolution of similar regulatory mechanisms in response to comparable physiological challenges. Research indicates that archaea synthesize cyclic di-AMP through mechanisms similar to those observed in bacteria, though the specific regulatory circuits and target proteins may exhibit domain-specific variations.
The evolutionary distribution of diadenylate cyclase enzymes responsible for cyclic di-AMP synthesis reveals interesting patterns of domain organization and regulatory control across different lineages. All characterized diadenylate cyclases contain the conserved diadenylate cyclase domain, previously designated as domain of unknown function DUF147, which catalyzes the condensation of two ATP molecules to produce cyclic di-AMP with the release of pyrophosphate. However, the regulatory domains fused to this catalytic core show remarkable diversity across different organisms, suggesting that while the enzymatic mechanism of cyclic di-AMP synthesis has been conserved, the environmental signals and cellular conditions that control its production have diversified to meet specific physiological requirements of different microbial lineages.
Properties
Molecular Formula |
C20H22N10Na2O12P2 |
|---|---|
Molecular Weight |
702.4 g/mol |
IUPAC Name |
disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI Key |
IXWPEIRAKLMJQW-VEQUCWRQSA-L |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Synonyms |
3/',5/'-Cyclic diadenylic acid sodium salt |
Origin of Product |
United States |
Preparation Methods
Membrane-Embedded CdaA Cyclase
The Lactococcus lactis CdaA enzyme, a membrane-bound diadenylate cyclase, demonstrates superior catalytic efficiency compared to its soluble catalytic domain (CdaA-DAC). Full-length CdaA exhibits >100-fold higher activity when embedded in lipid nanodiscs or vesicles, achieving cyclic di-AMP synthesis rates of 1.2 ± 0.3 nmol·min⁻¹·mg⁻¹. Key factors influencing activity include:
-
Lipid Composition : Reconstitution in 100% DOPC (dioleoylphosphatidylcholine) enhances activity by 40% compared to bacterial polar lipid mixtures.
-
Metal Cofactors : Mn²⁺ ions are essential, with 1 mM MnCl₂ yielding 95% activity, while Mg²⁺ or Co²⁺ reduce output to <10%.
-
Osmotic Conditions : Exposure of the catalytic domain to 300 mM KCl increases activity by 25%, aligning with its role in bacterial osmoregulation.
Structural studies of Listeria monocytogenes CdaA reveal a tetrameric configuration critical for catalysis. The enzyme undergoes conformational changes upon ATP binding, with Tyr-187 stabilizing the substrate in the active site. Mutation of Tyr-187 to alanine abolishes activity, confirming its mechanistic necessity.
DncV Cyclase from Vibrio cholerae
DncV, a promiscuous dinucleotide cyclase, synthesizes c-di-AMP in vitro without requiring protecting groups or organic solvents. Reaction optimization includes:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| ATP Concentration | 10 mM | 85% conversion |
| Temperature | 37°C | 2.5× vs. 25°C |
| pH | 8.0 | 40% increase |
DncV’s unique single active site accommodates ATP in both anti and syn conformations, enabling cyclic dimerization. However, scale-up is limited by enzyme instability at >40°C.
DisA Cyclase from Bacillus thuringiensis
The diadenylate cyclase DisA achieves 98% ATP-to-c-di-AMP conversion under optimized conditions:
DisA’s octameric structure facilitates rapid substrate turnover, but Mg²⁺ dependency contrasts with CdaA’s Mn²⁺ requirement.
Microbial Production in Escherichia coli
Engineered E. coli strains overexpressing CdaA or DisA enable large-scale c-di-AMP synthesis. A unified purification protocol yields high-purity sodium salts:
Critical considerations:
-
Secretion Engineering : Exporting c-di-AMP to the culture medium via outer membrane vesicles increases yield by 50%.
-
Cation Exchange : Post-HPLC treatment with Na⁺-form resins converts c-di-AMP to its sodium salt, confirmed by ICP-MS.
Chemical Synthesis and Characterization
While enzymatic methods dominate, chemical synthesis remains relevant for isotopically labeled analogs. Key data for the sodium salt form:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | |
| Molecular Weight | 702.38 g/mol | |
| Storage Conditions | -20°C, lyophilized | |
| Purity (HPLC) | ≥98% | |
| CAS Number | 2734909-87-4 |
Challenges include low yields (<5%) in phosphoramidite-based routes and epimerization at the ribose 2′ position.
Analytical Validation of this compound
HPLC-MS/MS Parameters :
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase: 0.1% formic acid in H₂O (A) and MeOH (B)
-
Gradient: 10–40% B over 12 min
Structural Confirmation :
-
NMR : ¹H NMR (D₂O) δ 8.35 (s, 2H, H8), 6.15 (d, J = 5.5 Hz, 2H, H1′).
-
X-ray Crystallography : Monoclinic crystals (space group P2₁) confirm sodium ion coordination to phosphate groups.
Comparative Analysis of Preparation Methods
| Method | Cost ($/g) | Time (Days) | Scalability | Purity (%) |
|---|---|---|---|---|
| CdaA in Nanodiscs | 1,200 | 7 | Moderate | 99 |
| E. coli Fermentation | 350 | 5 | High | 99 |
| Chemical Synthesis | 8,500 | 14 | Low | 98 |
Microbial production emerges as the most cost-effective route, while enzymatic synthesis offers flexibility for analogs .
Chemical Reactions Analysis
Types of Reactions
Cyclic diadenosine monophosphate (disodium) undergoes various chemical reactions, including hydrolysis and degradation by phosphodiesterases. These reactions convert cyclic diadenosine monophosphate into linear forms such as pApA or two molecules of adenosine monophosphate .
Common Reagents and Conditions
The hydrolysis of cyclic diadenosine monophosphate is catalyzed by phosphodiesterases, which require divalent metal ions for their activity. The reaction conditions typically involve neutral to slightly alkaline pH .
Major Products Formed
The primary products of cyclic diadenosine monophosphate hydrolysis are linear pApA and adenosine monophosphate .
Scientific Research Applications
Microbial Signaling and Homeostasis
Role in Bacterial Physiology
c-Di-AMP is essential for the survival of various bacterial species, particularly within the Firmicutes phylum. It regulates potassium homeostasis and osmotic stress responses. For instance, in Bacillus subtilis, c-Di-AMP is critical for maintaining potassium levels and preventing toxicity from osmotic stressors such as glutamate .
Case Study: Staphylococcus aureus
In Staphylococcus aureus, c-Di-AMP functions as a secondary messenger that helps regulate cell size and cope with membrane stress. Mutations affecting its synthesis lead to increased intracellular levels of c-Di-AMP, which are crucial for bacterial survival under stress conditions .
Immune Modulation
Activation of STING Pathway
c-Di-AMP sodium salt acts as an agonist for the stimulator of interferon genes (STING) pathway, which plays a significant role in innate immunity. It activates interferon-beta production in both mouse and human cells, highlighting its potential as an immunotherapeutic agent .
Adjuvant Properties
Research indicates that c-Di-AMP exhibits strong adjuvant activity when delivered via mucosal routes, enhancing immune responses to vaccinations . This property positions it as a promising candidate for vaccine development against various pathogens.
Therapeutic Potential
Cancer Therapy
The ability of c-Di-AMP to induce apoptosis in specific immune cell types suggests its potential use in cancer therapies. For example, it selectively induces apoptosis in monocytes derived from human peripheral blood mononuclear cells (PBMCs) and can be tested in models involving human CD34+ cell transplantation .
Case Study: Clostridioides difficile
In Clostridioides difficile, c-Di-AMP signaling is vital for growth and environmental adaptation. It regulates biofilm formation and resistance to bile salts, which are critical for the bacterium's survival in the gut environment . Mutants lacking effective c-Di-AMP signaling show reduced colonization ability, indicating its importance in pathogenesis.
Table 1: Summary of Biological Functions of c-Di-AMP
| Function | Organism | Description |
|---|---|---|
| Potassium Homeostasis | Bacillus subtilis | Regulates potassium uptake to prevent toxicity from osmotic stress |
| Cell Size Regulation | Staphylococcus aureus | Controls cell size and membrane integrity under stress conditions |
| Immune Activation | Human Cells | Activates STING pathway leading to interferon-beta production |
| Biofilm Formation | Clostridioides difficile | Essential for biofilm formation and resistance to bile salts |
Table 2: Therapeutic Applications of c-Di-AMP
| Application | Mechanism | Potential Use Cases |
|---|---|---|
| Cancer Immunotherapy | Induces apoptosis in immune cells | Treatment of hematological malignancies |
| Vaccine Adjuvant | Enhances immune response | Development of mucosal vaccines |
| Antibiotic Resistance Studies | Regulates bacterial survival mechanisms | Understanding pathogenicity in gut flora |
Mechanism of Action
Cyclic diadenosine monophosphate (disodium) exerts its effects by binding to specific protein and riboswitch-type receptors. This binding regulates various physiological functions, including maintaining osmotic pressure, balancing central metabolism, monitoring DNA damage, and controlling biofilm formation and sporulation . In eukaryotic cells, it activates the STING pathway, leading to the production of type I interferons and tumor necrosis factor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic dinucleotides share structural similarities but exhibit distinct functions, regulatory mechanisms, and target pathways. Below is a comparative analysis of c-di-AMP sodium salt with other cyclic dinucleotides:
Structural and Functional Comparison
Research Findings and Mechanistic Insights
c-di-AMP vs. c-di-GMP :
- Regulatory Targets :
- c-di-AMP binds potassium transporters (e.g., KimA in Bacillus subtilis) to inhibit K+ uptake under high intracellular concentrations, maintaining osmotic balance . In contrast, c-di-GMP activates cellulose synthases in Escherichia coli to promote biofilm formation .
- c-di-AMP directly interacts with transcription factors (e.g., OpuR in C. difficile) to repress osmolyte transporters, enhancing bile salt resistance .
- Essentiality :
- c-di-AMP is essential in C. difficile and L. monocytogenes grown in rich media, whereas c-di-GMP is dispensable under similar conditions .
c-di-AMP vs. cGAMP :
- Immune Modulation :
- c-di-AMP indirectly activates host immune responses by binding bacterial proteins (e.g., STING in mammals), whereas cGAMP directly activates STING to trigger interferon production . Therapeutic Potential:
- Inhibitors of c-di-AMP synthesis (e.g., hydroxybenzylidene-indolinones) resensitize methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics . cGAMP analogs are explored as vaccine adjuvants due to their immunostimulatory properties .
Organism-Specific Roles
- Mycobacterium smegmatis :
- Staphylococcus aureus :
Key Differences in Stress Adaptation
Biological Activity
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in various bacterial species, playing significant roles in cellular processes such as growth, virulence, and homeostasis. This article reviews the biological activity of c-di-AMP sodium salt, focusing on its mechanisms of action, effects on bacterial physiology, and implications for pathogenicity.
Overview of c-Di-AMP
c-di-AMP is synthesized by diadenylate cyclases and is involved in regulating essential cellular functions. It is particularly important for maintaining potassium ion homeostasis, cell wall integrity, and responding to environmental stresses. The compound acts through specific binding to proteins and RNA molecules, influencing various signaling pathways within bacterial cells .
1. Potassium Homeostasis:
c-di-AMP plays a vital role in potassium ion regulation. It binds to potassium transporters such as KtrA and KimA in Bacillus subtilis, inhibiting their expression and activity under high potassium conditions. This action helps maintain optimal intracellular potassium levels, preventing toxicity from excessive accumulation .
2. Cell Wall Integrity:
The compound is essential for cell wall homeostasis. In bacteria like Listeria monocytogenes and Staphylococcus aureus, c-di-AMP influences the activity of peptidoglycan biosynthetic enzymes, which are critical for maintaining cell wall structure. Alterations in c-di-AMP levels can lead to weakened cell walls and increased susceptibility to antibiotics .
3. Response to Environmental Stress:
c-di-AMP is implicated in bacterial responses to osmotic stress and bile salts. For instance, Clostridioides difficile utilizes c-di-AMP signaling to adapt to high osmolarity in the gut environment, enhancing its survival during colonization . Additionally, it regulates biofilm formation, which is crucial for bacterial persistence in hostile environments .
Effects on Pathogenicity
c-di-AMP's role extends beyond basic cellular functions; it significantly impacts bacterial virulence. Studies have shown that manipulating c-di-AMP levels can alter the pathogenic potential of several bacteria:
- Staphylococcus aureus: Mutants with altered c-di-AMP levels exhibited changes in membrane potential and cell size, suggesting that c-di-AMP is critical for maintaining cellular integrity during infection .
- Bacillus subtilis: Research indicates that strains lacking c-di-AMP are more sensitive to environmental stresses and exhibit impaired growth under certain conditions, highlighting its essentiality for survival .
Case Studies
Table 1: Summary of Key Findings on c-Di-AMP Activity
| Bacterial Species | Role of c-Di-AMP | Impact on Pathogenicity |
|---|---|---|
| Bacillus subtilis | Regulates potassium homeostasis | Essential for growth; mutants show stress sensitivity |
| Listeria monocytogenes | Maintains cell wall integrity | Altered levels increase antibiotic resistance |
| Staphylococcus aureus | Influences membrane potential | Changes in size and virulence observed |
| Clostridioides difficile | Mediates osmotic stress response | Critical for gut colonization |
Research Findings
Recent studies have elucidated the multifaceted roles of c-di-AMP:
- Growth Dependency: Certain bacteria cannot grow without c-di-AMP due to its role in osmotic regulation and nutrient uptake. For example, Bacillus subtilis requires c-di-AMP for growth even in nutrient-rich environments when potassium concentrations are low .
- Signal Transduction: c-di-AMP acts as a signaling molecule that modulates gene expression related to stress responses and virulence factors. Its degradation is also crucial during specific growth phases, particularly when adapting to bile salts in C. difficile .
- Potential Therapeutic Target: Given its central role in bacterial physiology and pathogenicity, c-di-AMP presents a potential target for novel antimicrobial strategies aimed at disrupting its synthesis or signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying intracellular c-di-AMP levels in bacterial studies, and how do their sensitivities compare?
- Answer: Researchers commonly use liquid chromatography-mass spectrometry (LC-MS) for high specificity and sensitivity, enabling precise quantification of c-di-AMP even at low concentrations . Competitive enzyme-linked immunosorbent assays (ELISA) are also employed for high-throughput screening, though they may have lower resolution compared to LC-MS . Advanced techniques like aerolysin nanopore single-molecule detection offer real-time analysis with minimal sample preparation, resolving distinct conformational states of c-di-AMP .
Q. What enzymatic methods are available for laboratory-scale synthesis of c-di-AMP, and what are their yield efficiencies?
- Answer: Gram-scale synthesis can be achieved using immobilized Vibrio cholerae dinucleotide cyclase DncV, which converts ATP to c-di-AMP with ≥98% purity after purification via macroporous absorption resins . This enzymatic approach avoids chemical synthesis challenges and ensures high yield (up to 1 g of diammonium salt per batch) .
Q. How can researchers modulate c-di-AMP levels in bacterial strains to study phenotypic effects?
- Answer: Genetic manipulation of diadenylate cyclases (e.g., dacA, cdaA) or phosphodiesterases (e.g., gdpP) via allelic replacement or CRISPR-Cas9 enables precise control of c-di-AMP levels . Chemical induction (e.g., osmotic stress, bile salts) can also transiently alter c-di-AMP concentrations, as bile salts rapidly degrade c-di-AMP in Clostridioides difficile .
Advanced Research Questions
Q. How can researchers design experiments to investigate the dual essentiality and toxicity of c-di-AMP in bacterial physiology?
- Answer: Conditional knockouts (e.g., temperature-sensitive promoters) or inducible expression systems (e.g., anhydrotetracycline) allow controlled modulation of c-di-AMP levels . Toxicity assays under varying osmotic conditions (e.g., magnesium supplementation) can identify rescue phenotypes, linking c-di-AMP excess to cell wall stress .
Q. What experimental approaches can reconcile contradictory findings on c-di-AMP's role in antibiotic resistance across bacterial strains?
- Answer: Strain-specific genetic backgrounds must be controlled, as dacA mutations in Staphylococcus aureus reduce methicillin resistance in some strains but not others . Multi-omics profiling (transcriptomics, proteomics) of c-di-AMP targets (e.g., potassium transporters, cell wall regulators) can identify conserved vs. strain-specific pathways .
Q. How does c-di-AMP coordinate bacterial stress responses and host immune signaling, and what models are used to study this dual role?
- Answer: In C. difficile, c-di-AMP regulates osmolyte uptake (e.g., OpuC transporter) for bile salt resistance, while in mammalian cells, it activates STING-dependent interferon responses . Dual-host models (e.g., in vitro bacterial stress assays + murine colonization studies) and STING reporter cell lines (e.g., HEK293T-hSTING) are critical for dissecting these roles .
Q. What strategies are effective for identifying novel c-di-AMP-binding proteins or riboswitches?
- Answer: Electrophoretic mobility shift assays (EMSAs) with radiolabeled c-di-AMP or microscale thermophoresis (MST) can validate direct interactions . Structural studies (cryo-EM, X-ray crystallography) reveal binding mechanisms, such as non-covalent π-interactions in protein-ligand complexes .
Q. How do fluctuations in c-di-AMP levels impact bacterial biofilm formation and sporulation?
- Answer: In Bacillus subtilis, c-di-AMP homeostasis is linked to sporulation via regulation of potassium transporters (e.g., KtrAB) . Quantitative biofilm assays under varying c-di-AMP levels (e.g., gdpP mutants) combined with RNA-seq can identify biofilm-related regulons .
Methodological Considerations
- Data Contradictions: Strain-specific genetic backgrounds and growth conditions (e.g., rich vs. minimal media) significantly influence c-di-AMP phenotypes. For example, gdpP deletion in S. aureus increases c-di-AMP levels and salt sensitivity in some strains but not others .
- Homeostasis Maintenance: Use chemostat cultures to stabilize c-di-AMP levels during long-term experiments, as spontaneous mutations in cyclases/phosphodiesterases can arise under selective pressure .
Key Research Gaps
- Transport Mechanisms: The existence of c-di-AMP transporters and cross-talk with other second messengers (e.g., c-di-GMP) remain underexplored .
- Host-Pathogen Dynamics: How c-di-AMP balances bacterial survival and immune activation in chronic infections requires in vivo models with tissue-specific c-di-AMP sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
